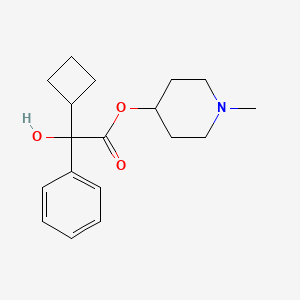
N-Methyl-4-piperidyl cyclobutylphenylglycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-piperidylcyclobutylphenyl glycolate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidylcyclobutylphenyl glycolate typically involves the esterification of Benzeneacetic acid with 1-methyl-4-piperidinol under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-4-piperidylcyclobutylphenyl glycolate may involve large-scale esterification processes using automated reactors and continuous flow systems . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product . Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound .
化学反应分析
Types of Reactions
N-Methyl-4-piperidylcyclobutylphenyl glycolate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-Methyl-4-piperidylcyclobutylphenyl glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of N-Methyl-4-piperidylcyclobutylphenyl glycolate involves its interaction with specific molecular targets and pathways . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level .
相似化合物的比较
Similar Compounds
- N-Methyl-4-piperidylcyclobutylphenyl acetate
- N-Methyl-4-piperidylcyclobutylphenyl butyrate
- N-Methyl-4-piperidylcyclobutylphenyl propionate
Uniqueness
N-Methyl-4-piperidylcyclobutylphenyl glycolate is unique due to its specific ester linkage and the presence of a cyclobutyl group, which imparts distinct chemical and physical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
54390-94-2 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H25NO3/c1-19-12-10-16(11-13-19)22-17(20)18(21,15-8-5-9-15)14-6-3-2-4-7-14/h2-4,6-7,15-16,21H,5,8-13H2,1H3 |
InChI 键 |
LOBGXFLATZQVKC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)OC(=O)C(C2CCC2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
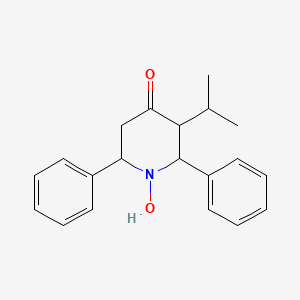
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)

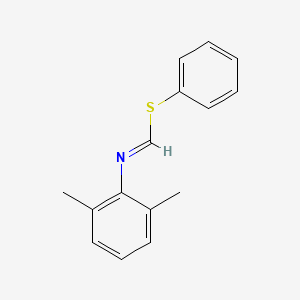
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
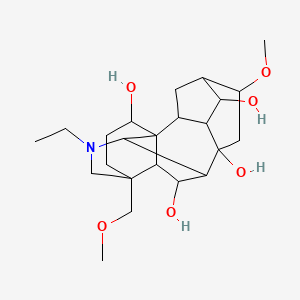
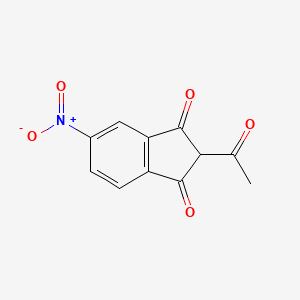

![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
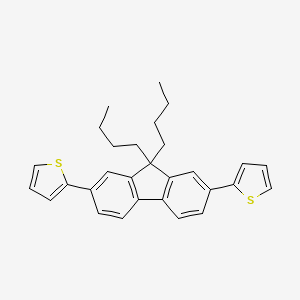
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
